
Azidotrihexylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidotrihexylsilane is an organosilicon compound with the molecular formula C18H39N3Si It is characterized by the presence of an azide group (-N3) attached to a trihexylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azidotrihexylsilane can be synthesized through the reaction of trihexylsilane with sodium azide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the azide group being introduced to the silicon atom .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Azidotrihexylsilane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed:
Substitution Reactions: Various substituted silanes depending on the nucleophile used.
Reduction Reactions: Trihexylsilylamine is a common product when the azide group is reduced.
Applications De Recherche Scientifique
Azidotrihexylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: It is employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of azidotrihexylsilane involves the reactivity of the azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in various applications, including bioconjugation and materials science .
Comparaison Avec Des Composés Similaires
Triethylsilane: Another organosilicon compound with similar reactivity but different steric properties.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and hydrosilylation.
Uniqueness of Azidotrihexylsilane: this compound is unique due to its combination of an azide group with a trihexylsilane moiety, providing distinct reactivity and steric properties compared to other silanes. This makes it particularly useful in specific synthetic applications where both the azide functionality and the bulky trihexylsilane group are advantageous .
Propriétés
Numéro CAS |
67859-76-1 |
|---|---|
Formule moléculaire |
C18H39N3Si |
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
azido(trihexyl)silane |
InChI |
InChI=1S/C18H39N3Si/c1-4-7-10-13-16-22(21-20-19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 |
Clé InChI |
KVNHQFHBRSWGHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](CCCCCC)(CCCCCC)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
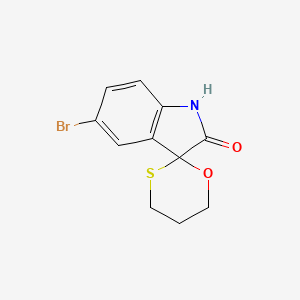

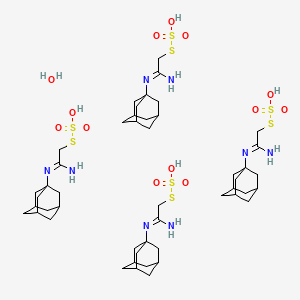

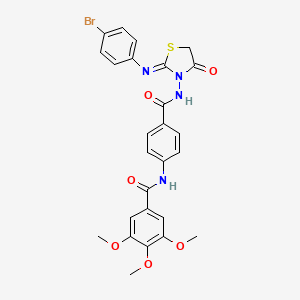


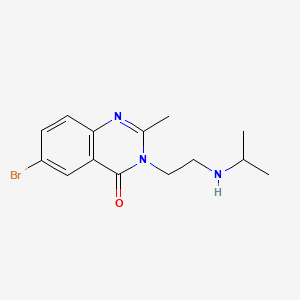
![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)
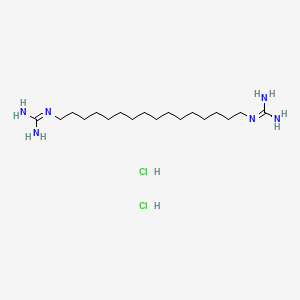
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
